3-Fluoroisoquinoline-1-carboxylic acid
Description
Properties
CAS No. |
1179148-90-3 |
|---|---|
Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
3-fluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H,13,14) |
InChI Key |
USHNXHNIVWSXTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C(=O)O)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 Fluoroisoquinoline 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety is a cornerstone of the molecule's synthetic utility, allowing for the formation of various derivatives through well-established chemical transformations.
Esterification and Transesterification Processes
The conversion of 3-Fluoroisoquinoline-1-carboxylic acid to its corresponding esters is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used as the solvent. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate, which subsequently eliminates water to yield the ester. masterorganicchemistry.com
Transesterification, the conversion of one ester to another, can also be achieved under either acidic or basic conditions by reacting an existing ester of this compound with a different alcohol. libretexts.orgmasterorganicchemistry.com In acidic conditions, the mechanism is similar to Fischer esterification. libretexts.orgmasterorganicchemistry.com Under basic conditions, a strong base like an alkoxide is used to facilitate the exchange of the alkoxy group. masterorganicchemistry.com
Table 1: Esterification of this compound
| Reactant | Reagent(s) | Expected Product | Reaction Type |
|---|---|---|---|
| This compound | Methanol, H₂SO₄ (cat.) | Methyl 3-fluoroisoquinoline-1-carboxylate | Fischer Esterification |
| This compound | Ethanol, TsOH (cat.) | Ethyl 3-fluoroisoquinoline-1-carboxylate | Fischer Esterification |
| Methyl 3-fluoroisoquinoline-1-carboxylate | Ethanol, NaOEt (cat.) | Ethyl 3-fluoroisoquinoline-1-carboxylate | Transesterification (Basic) |
| Ethyl 3-fluoroisoquinoline-1-carboxylate | Methanol, HCl (cat.) | Methyl 3-fluoroisoquinoline-1-carboxylate | Transesterification (Acidic) |
Amidation Reactions and Peptide Coupling Strategies
The formation of an amide bond is another crucial transformation of the carboxylic acid group, often employed in medicinal chemistry. diva-portal.org Direct reaction of this compound with an amine is generally inefficient and requires high temperatures. khanacademy.org Therefore, the carboxylic acid is typically "activated" using coupling reagents. nih.govnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.com Other modern reagents include uronium-based compounds such as HATU and HBTU. nih.govpeptide.com These reagents convert the carboxylic acid into a more reactive species (e.g., an O-acylisourea or an active ester), which is then readily attacked by the amine nucleophile to form the desired amide. nih.govnih.gov One-pot procedures have been developed that allow for the in-situ generation of a reactive intermediate, such as a thioester, which then reacts with an amine to form the amide. nih.govrsc.orgresearchgate.net
Table 2: Amidation of this compound
| Reactant | Reagent(s) | Expected Product | Coupling Strategy |
|---|---|---|---|
| This compound | Benzylamine, DCC, HOBt | N-Benzyl-3-fluoroisoquinoline-1-carboxamide | Carbodiimide Coupling |
| This compound | Aniline, HATU, DIPEA | N-Phenyl-3-fluoroisoquinoline-1-carboxamide | Uronium Salt Coupling |
| This compound | Ammonia, PyBOP | 3-Fluoroisoquinoline-1-carboxamide | Phosphonium Salt Coupling |
| This compound | Triphosgene, then Glycine ethyl ester | Ethyl N-(3-fluoroisoquinoline-1-carbonyl)glycinate | In-situ Acyl Chloride/Peptide Coupling |
Decarboxylation Mechanisms and Reaction Conditions
Decarboxylation, the removal of the carboxylic acid group as carbon dioxide (CO₂), is a reaction that typically requires specific structural features or harsh conditions. libretexts.orgyoutube.com For simple carboxylic acids, high temperatures are often needed. libretexts.org However, the reaction is facilitated if the resulting carbanion intermediate is stabilized by electron-withdrawing groups. libretexts.orgyoutube.com In the case of this compound, the isoquinoline (B145761) ring system can help stabilize the negative charge that would develop at the C1 position upon loss of CO₂. The reaction can sometimes be promoted by heat or by using a catalyst, such as silver carbonate or copper salts. organic-chemistry.org The mechanism often involves the formation of a carboxylate salt, which then undergoes thermal decomposition to release CO₂ and form a carbanionic intermediate that is subsequently protonated by a proton source in the reaction medium. youtube.comchemrxiv.org
Table 3: Decarboxylation of this compound
| Reactant | Reagent(s)/Conditions | Expected Product |
|---|---|---|
| This compound | Heat, Copper powder in Quinoline (B57606) | 3-Fluoroisoquinoline (B1619788) |
| This compound | Ag₂CO₃, Acetic Acid, DMSO | 3-Fluoroisoquinoline |
Formation of Acyl Halides and Anhydrides
Acyl halides and anhydrides are highly reactive carboxylic acid derivatives that serve as valuable intermediates for synthesizing esters and amides. vanderbilt.edukhanacademy.org Acyl chlorides, the most common acyl halides, are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.org These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic substitution by the chloride ion. libretexts.org
Acid anhydrides can be formed from this compound by reacting its corresponding acyl chloride with a carboxylate salt (including the salt of this compound itself to form a symmetric anhydride). pressbooks.publibretexts.org Alternatively, dehydrating agents can sometimes be used, but the acyl chloride route is more common for preparing mixed anhydrides. libretexts.orgnih.gov A highly efficient method involves using triphenylphosphine (B44618) oxide and oxalyl chloride to catalyze the formation of anhydrides under mild conditions. nih.gov
Table 4: Acyl Halide and Anhydride Formation
| Reactant | Reagent(s) | Expected Product | Product Type |
|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | 3-Fluoroisoquinoline-1-carbonyl chloride | Acyl Chloride |
| This compound | Oxalyl chloride, DMF (cat.) | 3-Fluoroisoquinoline-1-carbonyl chloride | Acyl Chloride |
| 3-Fluoroisoquinoline-1-carbonyl chloride | Sodium 3-fluoroisoquinoline-1-carboxylate | 3-Fluoroisoquinoline-1-carboxylic anhydride | Symmetric Anhydride |
| 3-Fluoroisoquinoline-1-carbonyl chloride | Sodium acetate | Acetic 3-fluoroisoquinoline-1-carboxylic anhydride | Mixed Anhydride |
Reactivity of the Isoquinoline Core
Beyond the transformations of the carboxylic acid group, the aromatic isoquinoline ring system itself can undergo reactions.
Electrophilic Aromatic Substitution Reactions on the Fluorinated Heteroaromatic System
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for aromatic systems, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The outcome of such reactions on the this compound ring is governed by the directing effects of the existing substituents: the fluorine atom and the carboxylic acid group.
The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. The fluorine atom is also deactivating (due to its inductive effect) but is an ortho-, para-director (due to resonance effects). The nitrogen atom in the isoquinoline ring is strongly deactivating and directs electrophiles away from its own ring (the pyridine (B92270) ring) and towards the benzene (B151609) ring.
Table 5: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent(s) | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Fluoro-5-nitroisoquinoline-1-carboxylic acid and 3-Fluoro-8-nitroisoquinoline-1-carboxylic acid |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3-fluoroisoquinoline-1-carboxylic acid and 8-Bromo-3-fluoroisoquinoline-1-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |
Nucleophilic Aromatic Substitution Reactions on the Fluorinated Heteroaromatic System
The presence of a fluorine atom on the isoquinoline core significantly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. Aromatic rings are typically nucleophilic; however, the introduction of strongly electron-withdrawing substituents, such as fluorine, renders the ring electron-poor and thus susceptible to attack by nucleophiles. masterorganicchemistry.comwikipedia.org In the SNAr mechanism, a nucleophile attacks the electrophilic aromatic ring, forming a negatively charged carbanion intermediate (a Meisenheimer intermediate), followed by the elimination of a leaving group. masterorganicchemistry.com
For SNAr reactions, the rate is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. masterorganicchemistry.com In the context of this compound, the fluorine atom at the C-3 position activates the ring for nucleophilic attack. Notably, fluorine is an excellent leaving group in these reactions. Although it forms the strongest carbon-halogen bond, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-F bond. masterorganicchemistry.com The high electronegativity of fluorine is paramount in activating the ring, making the C-F bond breakage a subsequent, faster step. Studies have shown the reactivity order for leaving groups in SNAr is often F > Cl > Br > I. masterorganicchemistry.com
Modern synthetic methods have expanded the scope of SNAr on fluoroarenes. For instance, organic photoredox catalysis enables the nucleophilic defluorination of even unactivated or electron-rich fluoroarenes under mild conditions. nih.gov This approach is compatible with a wide range of nucleophiles, including amines, azoles, and carboxylic acids, allowing for diverse functionalization. nih.gov Pyridines and related heterocycles like isoquinoline are particularly reactive in SNAr, as the ring nitrogen can effectively delocalize and stabilize the negative charge of the reaction intermediate. wikipedia.org
Table 1: Potential Nucleophilic Aromatic Substitution Reactions for this compound
| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |
| Amine (R₂NH) | Mild Base (e.g., K₂CO₃), Heat | 3-(Dialkylamino)isoquinoline-1-carboxylic acid |
| Alcohol (ROH) | Strong Base (e.g., NaH) | 3-Alkoxyisoquinoline-1-carboxylic acid |
| Thiol (RSH) | Base (e.g., Et₃N) | 3-(Alkylthio)isoquinoline-1-carboxylic acid |
| Azole (e.g., Imidazole) | Organic Photoredox Catalyst, Light | 3-(Imidazol-1-yl)isoquinoline-1-carboxylic acid |
Impact of the Fluorine Atom on Chemical Reactivity and Selectivity
The substitution of a hydrogen atom with fluorine imparts unique chemical and physical properties to an organic molecule. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These properties can profoundly alter a molecule's reactivity, selectivity, metabolic stability, and biological activity. lboro.ac.uknih.gov
The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect) on the isoquinoline ring system. libretexts.org This effect has two major consequences:
Ring Reactivity: The inductive pull of electrons by fluorine deactivates the aromatic ring toward electrophilic substitution. Conversely, it activates the ring toward nucleophilic aromatic substitution (as discussed in section 3.2.2) by lowering the electron density of the aromatic system. masterorganicchemistry.comlibretexts.org
Carboxylic Acid Reactivity: The electron-withdrawing nature of the fluorinated ring system enhances the acidity of the carboxylic acid group at the C-1 position. The fluorine atom helps to stabilize the resulting carboxylate anion (R-COO⁻) by dispersing its negative charge, thereby lowering the pKₐ of the acid compared to its non-fluorinated analog. libretexts.orgmdpi.com This increased acidity can influence its interactions in biological systems and its behavior in acid-base reactions. nih.govmdpi.com For example, computational studies on other perfluoroalkyl carboxylic acids confirm that fluorination leads to a significant drop in pKₐ. libretexts.orgresearchgate.net
The carbon-fluorine bond is the strongest single bond to carbon, with a typical bond dissociation energy making it highly resistant to cleavage. baranlab.org Consequently, the functionalization of fluoroaromatics via C-F bond activation is a significant chemical challenge that has garnered considerable research interest. baranlab.org Such transformations are valuable for creating new fluorinated building blocks and for the degradation of persistent organofluorine compounds. baranlab.org
Several strategies have been developed to achieve C-F bond activation:
Transition-Metal-Mediated Activation: This is a prominent method where low-valent transition metals (e.g., Rhodium, Palladium, Nickel) react with the C-F bond. The mechanism often involves oxidative addition of the C-F bond to the metal center. baranlab.org For instance, rhodium complexes have been shown to activate C-F bonds in fluorinated pyridines, a system analogous to isoquinoline. rsc.orgrsc.orgnih.gov The reaction can be highly selective, but the outcome often depends on a delicate balance between C-F and C-H bond activation. rsc.orgrsc.org
Frustrated Lewis Pairs (FLPs): C-F bond activation can also be achieved using metal-free approaches with FLPs. Computational studies show that the Lewis acid and Lewis base components of the FLP cooperate to abstract a fluoride (B91410) ion from the substrate. nih.gov This process can proceed through a hypervalent carbon intermediate. nih.gov
Lewis Acid Promotion: The C-F bond can be activated by strong Lewis acids that coordinate to the fluorine atom, weakening the bond and facilitating its cleavage as a fluoride ion. This often generates a carbocationic intermediate that can be trapped by nucleophiles.
Table 2: Comparison of Selected C-F Bond Activation Methods
| Method | Key Reagents | Mechanistic Feature | Applicability |
| Transition-Metal Catalysis | Rh, Pd, Ni, Ir complexes | Oxidative addition of C-F bond to metal center | Broad scope for heteroaromatics |
| Frustrated Lewis Pairs (FLPs) | Bulky Lewis acids (e.g., B(C₆F₅)₃) and Lewis bases (e.g., phosphines) | Cooperative abstraction of fluoride ion | Metal-free activation of C-F bonds |
| Silyl Cation-Mediated | Organosilanes and a fluoride source | Formation of a highly stable Si-F bond drives the reaction | Used in SNAr-type transformations |
Photochemical and Environmental Degradation Studies
While specific studies on the photochemical and environmental degradation of this compound are not extensively documented in public literature, the degradation pathways can be inferred from studies on structurally related compounds, such as fluoroquinolone antibiotics. nih.govnih.govsigmaaldrich.com
The photodegradation of fluorinated aromatic compounds in aqueous environments is a critical area of environmental chemistry. For related fluoroquinolones, exposure to simulated sunlight leads to rapid degradation. nih.gov The primary photo-induced transformations often involve several key reaction pathways:
Defluorination: Cleavage of the C-F bond is a common pathway, leading to hydroxylated products where the fluorine atom is replaced by a hydroxyl group. nih.gov
Decarboxylation: Loss of the carboxylic acid group as CO₂ is another frequent degradation step. nih.gov
Ring Opening: The heterocyclic or aromatic ring systems can undergo photo-induced cleavage, breaking down the core structure of the molecule. nih.gov
Piperazinyl Ring Reactions: For fluoroquinolones that contain a piperazine (B1678402) ring, this substituent is often a primary site of photochemical reaction. nih.gov
The mechanism for these transformations typically involves the absorption of UV light, which excites the molecule to a higher energy state. This excited state can then react with water or dissolved oxygen, or undergo homolytic cleavage of bonds to form radical intermediates. acs.org Advanced oxidation processes, such as UV/H₂O₂, can significantly accelerate degradation by generating highly reactive hydroxyl radicals that attack the aromatic ring and other functional groups. nih.gov
The study of degradation kinetics is essential for understanding the environmental persistence of a compound. For fluoroquinolone antibiotics, photochemical degradation half-lives in simulated surface waters can be very short, on the order of minutes. nih.gov The degradation rate is often influenced by factors such as pH, the presence of dissolved organic matter, and the concentration of oxidizing species like hydrogen peroxide. nih.gov
Kinetic studies are typically performed by monitoring the disappearance of the parent compound over time using techniques like High-Performance Liquid Chromatography (HPLC). The identification of degradation products is a more complex task, usually accomplished with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides structural information on the intermediates. sigmaaldrich.comnih.gov
A hypothetical kinetic study for this compound would involve tracking its concentration under controlled UV irradiation. The data could be used to determine the reaction order and rate constant.
Table 3: Hypothetical Degradation Kinetics of this compound in a Model System
| Time (minutes) | Concentration (μM) | Percent Degraded |
| 0 | 100.0 | 0% |
| 5 | 60.7 | 39.3% |
| 10 | 36.8 | 63.2% |
| 15 | 22.3 | 77.7% |
| 30 | 5.0 | 95.0% |
| 60 | < 1.0 | >99.0% |
This table represents a hypothetical first-order decay process under specific laboratory conditions and is for illustrative purposes only.
Analysis of the degradation products would likely reveal a mixture of defluorinated, decarboxylated, and hydroxylated isoquinoline derivatives, consistent with pathways observed for other fluorinated N-heterocyclic aromatic compounds. nih.gov
Derivative Chemistry and Structure Activity Relationship Sar Studies
Rational Design and Synthesis of 3-Fluoroisoquinoline-1-carboxylic Acid Derivatives
The rational design of derivatives of this compound is predicated on the unique properties that both the fluorine atom and the carboxylic acid moiety impart to a molecule. Fluorine, with its high electronegativity and small size, can significantly alter the electronic properties, pKa, lipophilicity, and metabolic stability of a compound. The carboxylic acid group, a common feature in many biologically active molecules, serves as a key interaction point with biological targets, often acting as a hydrogen bond donor and acceptor. researchgate.netnih.govwikipedia.org
The synthesis of the core this compound structure can be approached through various methods developed for substituted isoquinolines. One potential route involves the construction of the isoquinoline (B145761) ring system from appropriately substituted precursors. For instance, methods involving the condensation of o-tolualdehyde derivatives with nitriles have proven versatile for creating substituted isoquinolines. harvard.edunih.gov Subsequent functionalization, such as the introduction of the fluorine at the 3-position and the carboxylic acid at the 1-position, would require specific synthetic strategies, potentially involving fluorination of a precursor or building the ring with the fluorine already in place.
Preparation of Substituted Analogs with Varied Moieties
Once the this compound scaffold is obtained, the preparation of substituted analogs can proceed through several established chemical transformations. The carboxylic acid group itself is a versatile handle for derivatization. Standard reactions can convert it into esters, amides, or other bioisosteric replacements to probe the importance of this functional group for biological activity. wikipedia.orgmsu.edu
Furthermore, the isoquinoline ring can be substituted at various positions to explore the structure-activity landscape. Electrophilic aromatic substitution reactions could potentially introduce substituents onto the benzene (B151609) portion of the isoquinoline ring, although the directing effects of the existing fluorine and carboxylic acid groups would need to be carefully considered. Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, offer powerful tools for introducing a wide variety of aryl, heteroaryl, or alkyl groups at specific positions, provided a suitable handle like a halogen is present on the ring.
Analysis of Structure-Reactivity Relationships in Related Fluorinated Heterocyclic Carboxylic Acids
The analysis of structure-reactivity relationships in compounds related to this compound provides valuable insights into how structural modifications are likely to influence activity.
Systematic variation of substituents is a cornerstone of medicinal chemistry. For the this compound scaffold, this would involve a multipronged approach:
Modification of the Carboxylic Acid: As previously mentioned, converting the carboxylic acid to esters, amides, or other functional groups such as tetrazoles or fluorinated alcohols can modulate a compound's acidity, polarity, and ability to form hydrogen bonds. nih.gov This is crucial for optimizing interactions with a biological target.
The following table illustrates a hypothetical SAR study based on findings from related heterocyclic carboxylic acids, demonstrating how systematic variations could influence biological activity.
| Compound | R1 (Position 1) | Substitution on Benzene Ring | Relative Activity |
| Parent | -COOH | H | Baseline |
| Analog 1 | -COOCH3 | H | Decreased |
| Analog 2 | -CONH2 | H | Variable |
| Analog 3 | -COOH | 6-Chloro | Increased |
| Analog 4 | -COOH | 7-Methoxy | Increased |
| Analog 5 | -COOH | 6,7-Dichloro | Potentially Synergistic Effect |
This table is illustrative and based on general principles observed in related compound series.
The conformation of a molecule is critical for its interaction with a biological target. The carboxylic acid group, in particular, can adopt different conformations, with the syn conformation generally being more stable. nih.gov However, the local environment of a protein's binding site can favor the less stable anti conformation. The introduction of substituents on the isoquinoline ring, especially near the carboxylic acid group, can influence its preferred conformation and thereby affect binding affinity.
If chiral centers are introduced into the derivatives, for example, through alkyl substituents or by creating chiral amides, stereochemistry becomes a critical factor. It is common for one enantiomer of a chiral drug to be significantly more active than the other. Therefore, the synthesis of enantiomerically pure derivatives and the determination of their absolute stereochemistry would be an important aspect of any SAR study.
Investigation of the Role of the Carboxylic Acid Group in Molecular Recognition (e.g., model systems)
The carboxylic acid group is a key pharmacophoric element, capable of participating in several types of non-covalent interactions that are fundamental to molecular recognition. nih.gov These include:
Ionic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This anion can form strong ionic bonds (salt bridges) with positively charged residues in a protein's active site, such as arginine or lysine.
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This allows for the formation of a network of hydrogen bonds with the target protein, contributing significantly to binding affinity and specificity.
Coordination with Metal Ions: In metalloenzymes, the carboxylic acid can coordinate with the active site metal ion, which is a common binding motif for inhibitors of these enzymes.
Studies on various enzyme inhibitors have highlighted the critical role of the carboxylic acid group. For instance, in the design of inhibitors for protein kinase CK2, 3-quinoline carboxylic acid derivatives were found to be effective, with the carboxylic acid likely playing a key role in anchoring the inhibitor to the enzyme's active site. nih.gov The replacement of the carboxylic acid with other groups often leads to a significant loss of activity, confirming its importance in molecular recognition. acs.org
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the molecular structure of 3-Fluoroisoquinoline-1-carboxylic acid in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the proton, carbon, and fluorine environments can be obtained.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within the molecule. In this compound, the aromatic protons on the isoquinoline (B145761) ring system exhibit characteristic chemical shifts and coupling patterns. The deshielding effect of the carboxylic acid group and the fluorine atom influences the resonance of nearby protons. libretexts.org The specific chemical shifts and coupling constants of the aromatic protons are essential for confirming the substitution pattern on the isoquinoline core. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. libretexts.org
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of the molecule. The spectrum displays distinct signals for each unique carbon atom, with their chemical shifts being indicative of their hybridization and electronic environment. oregonstate.edu The carbonyl carbon of the carboxylic acid is readily identifiable by its characteristic downfield chemical shift, typically in the range of 165-190 ppm. oregonstate.eduorganicchemistrydata.org The carbon atoms of the isoquinoline ring appear in the aromatic region (approximately 120-170 ppm). oregonstate.edu The carbon atom directly bonded to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key signature for its identification. rsc.org Further, smaller two- and three-bond couplings to fluorine can often be observed for other carbons in the ring system, providing additional structural confirmation. rsc.org
¹⁹F NMR for Fluorine Environments and Coupling Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to probe the environment of the fluorine atom. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. wikipedia.org For this compound, the ¹⁹F NMR spectrum will show a signal corresponding to the fluorine at the 3-position. The chemical shift of this signal is influenced by the electronic effects of the isoquinoline ring and the carboxylic acid group. dovepress.com Furthermore, the fluorine nucleus couples with nearby protons and carbon-13 nuclei, giving rise to splitting patterns that can be analyzed to confirm the connectivity within the molecule. wikipedia.org The coupling constants (J-values) between fluorine and adjacent protons (e.g., ³JHF) and carbons (e.g., ¹JCF, ²JCF, ³JCF) are invaluable for definitive structural assignment. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to establish the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the correlations between adjacent protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline system, helping to trace the proton network. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for assigning the signals of the protonated carbons in the isoquinoline ring. columbia.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon, the carbon at the ring junction, and the carbon bearing the fluorine atom, by observing their long-range couplings to nearby protons. columbia.educolumbia.edu
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key characteristic absorption bands for this molecule include:
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydroxyl group of a carboxylic acid dimer formed through hydrogen bonding. libretexts.orgorgchemboulder.comspectroscopyonline.com
C-H Stretch: Aromatic C-H stretching vibrations typically appear as sharp to medium intensity bands just above 3000 cm⁻¹. orgchemboulder.com
C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1760-1690 cm⁻¹. orgchemboulder.comspectroscopyonline.com The exact position can be influenced by conjugation with the isoquinoline ring.
C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system will give rise to several bands of variable intensity in the 1650-1450 cm⁻¹ region.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid typically appears as a medium to strong band between 1320 and 1210 cm⁻¹. orgchemboulder.comspectroscopyonline.com
C-F Stretch: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the region of 1200-1000 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which provides further structural information. The molecular formula of this compound is C₁₀H₆FNO₂, corresponding to a molecular weight of 191.16 g/mol . chemscene.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is fundamental in determining the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₆FNO₂, the theoretical exact mass can be calculated. HRMS analysis would confirm this mass with a high degree of precision, typically within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. This technique is invaluable for confirming the identity of the synthesized compound and for detecting any potential impurities with different elemental compositions. The high accuracy of HRMS is also critical in metabolic studies and for identifying unknown metabolites of the compound. nih.govnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of this compound, a precursor ion, typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For instance, the loss of the carboxylic acid group (-COOH) as CO₂ and H₂O is a common fragmentation pathway for carboxylic acids. nih.govnih.gov The fragmentation of the isoquinoline ring system would yield characteristic ions that can be used to confirm the core structure and the position of the fluorine substituent. nih.gov By analyzing these fragmentation pathways, the connectivity of atoms within the molecule can be pieced together, providing unambiguous structural confirmation. nih.govnih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The isoquinoline ring system in this compound contains a conjugated π-electron system, which acts as a chromophore, absorbing UV radiation. researchgate.net The absorption maxima (λmax) and the corresponding molar absorptivity values provide information about the electronic structure of the molecule. The presence of the fluorine atom and the carboxylic acid group can influence the electronic transitions, potentially causing shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to the parent isoquinoline molecule. iomcworld.comyoutube.com Analysis of the UV-Vis spectrum helps in understanding the conjugation within the molecule and can be used for quantitative analysis. researchgate.net Carboxylic acids typically exhibit an absorption maximum around 210 nm. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation Science
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or related impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. mdpi.com For the analysis of this compound, a reversed-phase HPLC method is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comcsus.edu The retention time of the compound is a characteristic property under specific chromatographic conditions. HPLC coupled with a UV detector is a standard approach for purity assessment, as the isoquinoline chromophore allows for sensitive detection. mdpi.comnih.gov The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. lcms.cz A UPLC method for this compound would offer significant advantages over traditional HPLC, including reduced solvent consumption and higher throughput. lcms.czfrontiersin.org The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. lcms.cz UPLC is particularly beneficial for complex sample analysis and for high-throughput screening applications. bldpharm.com
Computational and Theoretical Investigations of 3 Fluoroisoquinoline 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the electronic distribution, molecular geometry, and energetic landscape of 3-Fluoroisoquinoline-1-carboxylic acid.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the molecular structure to find the lowest energy conformation.
A typical DFT study would also calculate the total electronic energy, which is crucial for assessing the molecule's stability. Furthermore, these calculations can yield a variety of electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| Ground State Energy | [Value] Hartree | Indicates the overall stability of the molecule. |
| HOMO Energy | [Value] eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | [Value] eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | [Value] eV | Indicates chemical reactivity and electronic excitation energy. |
| Dipole Moment | [Value] Debye | Provides insight into the molecule's polarity. |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide higher accuracy for electronic structure and properties.
For this compound, high-accuracy ab initio calculations would be valuable for benchmarking the results from DFT methods and for obtaining highly reliable predictions of properties like ionization potential, electron affinity, and thermochemical data. Such precise calculations are particularly important for understanding the subtle effects of the fluorine substituent on the electronic structure of the isoquinoline (B145761) ring.
Reaction Mechanism Predictions and Transition State Analyses
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Computational Modeling of Synthetic Pathways
While the synthesis of various quinoline (B57606) and isoquinoline carboxylic acids has been reported, specific computational modeling of the synthetic pathways for this compound is not available in the current literature. Computational modeling could be used to investigate potential synthetic routes, such as the functionalization of an isoquinoline precursor. By calculating the energies of reactants, intermediates, and products, chemists can predict the feasibility of a proposed synthetic step.
Investigation of Reaction Energetics and Kinetics
A detailed computational study of the reaction energetics would involve calculating the potential energy surface for a given reaction. This would allow for the identification of transition states, which are the high-energy structures that connect reactants and products. The energy barrier of the transition state determines the reaction rate.
By calculating the activation energies for different potential reaction pathways, it would be possible to predict the most likely mechanism for the synthesis or reaction of this compound. Isotope effect calculations could also be performed to further validate the predicted transition state structures.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. To date, no specific molecular dynamics simulation studies have been published for this compound.
Such simulations would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and then solving Newton's equations of motion for all the atoms in the system. This would generate a trajectory of the molecule's movement over time.
Conformational Analysis and Dynamic Behavior
Computational conformational analysis of carboxylic acids, such as this compound, reveals the preferred spatial arrangement of their atoms. For carboxylic acids, two primary planar conformations of the carboxyl group are considered: syn and anti. nih.gov The syn-conformation, where the O=C-O-H dihedral angle is approximately 0°, is generally more stable due to favorable intramolecular interactions. nih.gov The transition to the anti-conformation, with a dihedral angle of about 180°, requires overcoming a significant energy barrier. nih.gov
The dynamic behavior of the molecule, including the rotation of the carboxylic acid group, is influenced by its environment. In the gas phase, the syn conformation is typically favored. nih.gov However, in a solvent like water, the anti conformation can become more stable due to improved stabilizing interactions with the solvent molecules. nih.gov This dynamic equilibrium between conformations is critical for understanding the molecule's behavior in different chemical environments and has implications for processes like hydration free energy calculations and pKa determination. nih.gov
Prediction of Intermolecular Interactions in Model Systems
The prediction of intermolecular interactions is essential for understanding how this compound interacts with other molecules, including in biological systems. mdpi.com Computational methods like Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT) are employed to model these interactions in various states of matter. mdpi.com
These theoretical models can identify and quantify different types of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com For instance, in similar quinolone carboxylic acid derivatives, studies have shown the formation of dimers held together by hydrogen bonds and other interactions like C–H···O bonds. mdpi.com The nature and strength of these interactions are crucial in determining the physicochemical properties of the compound. mdpi.com The Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) theories further help in analyzing the electronic structure and the nature of these intermolecular bonds. mdpi.com
| Interaction Type | Description |
| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental findings. nih.gov Techniques like Density Functional Theory (DFT) are commonly used to calculate parameters for Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
For example, theoretical calculations can predict the vibrational frequencies in an IR spectrum. Discrepancies between calculated and experimental spectra, such as differences in band intensities, can often be attributed to factors like intermolecular hydrogen bonding in the experimental sample, which are not always fully accounted for in gas-phase theoretical models. Similarly, theoretical UV-Vis spectra can be calculated to predict electronic transitions (e.g., π-π* and n-π*), and these often show good agreement with experimental results. nih.gov For NMR, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to predict chemical shifts, which can then be compared to experimental data. nih.gov
| Spectroscopic Technique | Predicted Parameters | Common Computational Method |
| Infrared (IR) | Vibrational Frequencies | DFT |
| UV-Visible (UV-Vis) | Electronic Transitions (λmax) | TD-DFT |
| NMR | Chemical Shifts | GIAO |
Non Clinical and Mechanistic Research Applications of 3 Fluoroisoquinoline 1 Carboxylic Acid
Fundamental Research into Heterocyclic and Fluorine Chemistry
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netnih.gov This has led to a surge of interest in the development of novel fluorinated heterocyclic compounds for a wide range of applications, including pharmaceuticals and materials science. researchgate.netresearchgate.net 3-Fluoroisoquinoline-1-carboxylic acid, with its unique arrangement of a fluorine atom, a carboxylic acid group, and an isoquinoline (B145761) core, serves as a valuable molecular scaffold and building block in fundamental chemical research. nih.govmdpi.com Its utility stems from the interplay between the electron-withdrawing nature of the fluorine atom and the carboxylic acid group, which influences the reactivity and properties of the isoquinoline ring system. thieme-connect.de
The presence of fluorine can enhance metabolic stability, binding affinity to biological targets, and other pharmacokinetic and pharmacodynamic parameters. nih.gov Consequently, the development of synthetic methods to introduce fluorine into heterocyclic systems like isoquinoline is a significant area of research. researchgate.netthieme-connect.com The isoquinoline nucleus itself is a key pharmacophore found in numerous natural products and synthetic drugs. researchgate.netthieme-connect.de
Utility as a Building Block in the Synthesis of Complex Heterocyclic Systems
This compound is a versatile starting material for the construction of more complex, polycyclic heterocyclic systems. The carboxylic acid group at the 1-position provides a convenient handle for various chemical transformations, including amidation, esterification, and decarboxylation, while the fluorine atom at the 3-position modulates the reactivity of the heterocyclic core. thieme-connect.de
One notable application is in the synthesis of fused heterocyclic systems. For example, derivatives of quinoline-3-carboxylic acid have been used to synthesize novel protein kinase CK2 inhibitors. nih.gov While not directly involving this compound, this research highlights the general strategy of using functionalized quinoline (B57606) and isoquinoline carboxylic acids as precursors to biologically active compounds. The principles of these syntheses, which often involve cyclocondensation reactions, can be readily applied to this compound to generate novel fluorinated heterocyclic scaffolds. researchgate.netnih.govresearchgate.netnih.gov
Research has demonstrated the synthesis of various fused heterocycles starting from substituted quinoline carboxylic acids. These methods often involve the reaction of an amino-substituted quinoline with a dicarbonyl compound or a derivative to form a new heterocyclic ring. researchgate.net The Gould-Jacobs reaction, for instance, is a classical method for synthesizing quinolones from anilines and diethyl ethoxymethylenemalonate, which can be adapted for the synthesis of fluorinated analogues. lookchem.com
Role in the Study of Reaction Mechanisms and Fluorine Effects
The specific placement of the fluorine atom in this compound makes it an excellent tool for studying the electronic effects of fluorine on reaction mechanisms. Fluorine is the most electronegative element, and its introduction into a molecule can significantly alter electron distribution, acidity, and the stability of reaction intermediates. nih.gov
In the context of the isoquinoline ring, the fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This effect can influence the nucleophilicity and electrophilicity of different positions on the ring, thereby directing the course of chemical reactions. For instance, in nucleophilic aromatic substitution reactions, the fluorine atom can activate the ring towards attack, while also influencing the regioselectivity of the reaction.
Furthermore, the 1-carboxylic acid group provides a reactive site to probe these electronic effects. The pKa of the carboxylic acid, for example, will be influenced by the presence of the fluorine atom. By comparing the reactivity and properties of this compound with its non-fluorinated counterpart, researchers can gain valuable insights into the fundamental principles of fluorine chemistry.
The synthesis of 3-fluoroisoquinolines can be achieved through methods such as the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. datapdf.com This particular reaction involves the replacement of a vinylic fluorine atom, highlighting the unique reactivity imparted by fluorine substituents. Studying the kinetics and mechanism of such reactions provides a deeper understanding of C-F bond activation and the formation of fluorinated heterocycles.
Application in the Development of New Synthetic Methodologies
The unique reactivity of this compound and related fluorinated heterocycles drives the development of new synthetic methodologies. The challenges associated with the selective introduction and transformation of fluorine atoms in organic molecules necessitate innovative synthetic approaches. researchgate.netthieme-connect.comorganic-chemistry.org
For example, the development of novel catalytic systems for the synthesis and functionalization of fluorinated isoquinolines is an active area of research. researchgate.net These methods often aim to achieve high regioselectivity and efficiency under mild reaction conditions. The use of this compound as a model substrate can aid in the optimization and validation of these new synthetic protocols.
Moreover, the transformation of the carboxylic acid group in the presence of a fluorine substituent can lead to the discovery of new reactions. For instance, decarboxylative cross-coupling reactions have emerged as powerful tools in organic synthesis. Applying these methods to this compound could provide a novel route to 3-fluoro-1-substituted isoquinolines, which may be difficult to access through other synthetic pathways.
The synthesis of α-fluorocarboxylic acids and their derivatives is a testament to the ongoing efforts in developing new fluorination techniques. organic-chemistry.org While these methods are general, their application to heterocyclic systems like isoquinoline presents unique challenges and opportunities. The insights gained from studying the synthesis and reactivity of this compound contribute to the broader field of synthetic organic chemistry.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of 3-Fluoroisoquinoline-1-carboxylic acid is a foundational research objective. While traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a basis, future efforts will likely focus on more sustainable and atom-economical approaches. organic-chemistry.orgresearchgate.netwikipedia.org
Recent advances in transition-metal-catalyzed C-H activation and annulation reactions present a promising avenue for the construction of the isoquinoline core. organic-chemistry.orgacs.org These methods offer the potential for direct and regioselective functionalization, minimizing the need for pre-functionalized starting materials and reducing waste. For instance, a rhodium(III)-catalyzed C–H activation/annulation of a suitable benzaldehyde (B42025) derivative with a fluorinated building block could provide a direct route to the 3-fluoro-substituted isoquinoline skeleton. acs.org
Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the use of greener solvents, catalysts, and reaction conditions. drugtargetreview.com Microwave-assisted organic synthesis, for example, could accelerate reaction times and improve yields for key steps in the synthetic sequence. rsc.org A one-pot, multi-component reaction strategy, combining readily available starting materials in a single synthetic operation, would be a particularly elegant and efficient approach to explore.
A potential area of investigation is the late-stage fluorination of an isoquinoline-1-carboxylic acid precursor. This would allow for the diversification of isoquinoline scaffolds before the introduction of the fluorine atom, a strategy that can be highly valuable in the generation of compound libraries for screening purposes.
Discovery of Unprecedented Reactivity and Transformation Pathways
The unique electronic properties conferred by the fluorine atom at the 3-position of the isoquinoline ring are expected to give rise to novel reactivity patterns. The strong electron-withdrawing nature of fluorine can influence the reactivity of the heterocyclic ring and the carboxylic acid group, opening up new avenues for chemical transformations.
Future research should focus on exploring the differential reactivity of the various positions on the isoquinoline core. For example, the fluorine atom itself could serve as a handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents at the 3-position. rsc.org
The interplay between the fluorine atom and the carboxylic acid group could also lead to interesting and potentially unprecedented cyclization or rearrangement reactions under specific conditions. Investigations into the decarboxylative functionalization of this compound could yield novel isoquinoline derivatives with substituents at the 1-position.
Moreover, the application of photoredox catalysis could unlock novel radical-mediated transformations. For instance, the radical trifluoromethylation of related isonitrile compounds has been shown to be an efficient method for the synthesis of 1-trifluoromethylated isoquinolines, suggesting that similar radical pathways could be explored for this compound. nih.gov
Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis
Development of Highly Specific Chemical Probes for Complex Biological Systems
The inherent properties of this compound make it an attractive scaffold for the development of chemical probes to investigate complex biological systems. The fluorine atom can be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), enabling the use of this compound as a tracer for Positron Emission Tomography (PET) imaging. nih.gov
Given that many amino acid transporters are upregulated in cancer cells, ¹⁸F-labeled amino acid derivatives have shown great promise as tumor imaging agents. nih.govnih.gov Future research should focus on the synthesis and evaluation of [¹⁸F]this compound as a potential PET probe for oncology. Its uptake and distribution in various cancer models would need to be thoroughly investigated.
Beyond imaging, the isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.govrsc.org The carboxylic acid group of this compound provides a convenient attachment point for conjugation to other molecules, such as peptides or targeting ligands, to create highly specific probes for particular cellular targets. nih.gov For example, it could be incorporated into molecules designed to target specific enzymes or receptors, with the fluorine atom serving as a reporter group for NMR studies or to modulate binding affinity. The development of sulfonyl fluoride (B91410) probes from related scaffolds to target proteins like cereblon highlights the potential for creating covalent probes for drug discovery. nih.govrsc.org
The fluorescent properties of some isoquinoline derivatives also suggest that this compound could be a core structure for the design of novel fluorescent probes for cellular imaging. mdpi.comnih.gov
Investigation of Environmental Fate and Transformation beyond Current Scope
As with any novel chemical entity that has the potential for widespread use, a thorough understanding of its environmental fate and transformation is crucial. Currently, there is a lack of specific data on the environmental persistence and degradation of this compound.
Future research should address this knowledge gap by conducting studies on its biodegradability, potential for bioaccumulation, and transformation products in various environmental compartments such as soil and water. The strong carbon-fluorine bond suggests that the compound may be persistent in the environment, a characteristic of many fluorinated organic compounds. nih.gov
Studies on the metabolism of isoquinoline derivatives in microorganisms and higher organisms would provide valuable insights into its potential for biotransformation. nih.gov It is known that isoquinoline derivatives can be metabolized by cytochrome P450 enzymes. nih.gov Understanding the metabolic pathways will be essential for assessing its potential toxicological profile and environmental impact. This research will be critical to ensure the responsible development and application of this promising compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
